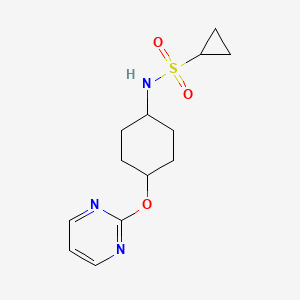

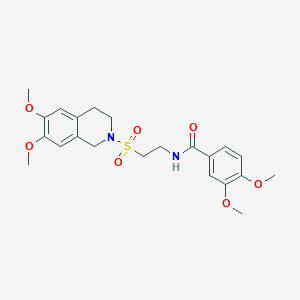

![molecular formula C20H14N2O2S2 B2766152 (3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone CAS No. 3686-10-0](/img/structure/B2766152.png)

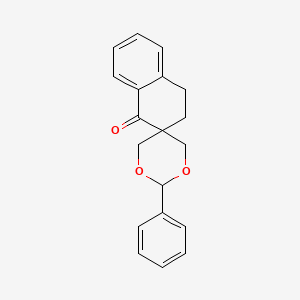

(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enhancement of Adenosine A1 Receptor Agonism

One application involves the enhancement of adenosine A1 receptor agonism through the use of 2-amino-benzoylthiophene derivatives. These compounds have been shown to allosterically enhance the adenosine A(1) receptor agonist binding, providing insights into the thermodynamic mechanisms of agonist affinity at human adenosine A(1) receptors (Dalpiaz et al., 2002).

Organic Ligands and Nucleophilic Reactions

Another research area focuses on the synthesis of organic ligands through reactions with N-nucleophiles. This includes the preparation of various substituted thiophenes and their applications in creating novel organic materials with potential for further functionalization (Kabirifard et al., 2020).

Polymer Solar Cells

There is also significant interest in the enhancement of polymer solar cell efficiency through solvent treatment involving similar compounds. This research demonstrates the potential of these materials in improving the photovoltaic properties of solar cells, indicating a pathway towards more efficient renewable energy technologies (Zhou et al., 2013).

Computational and Theoretical Studies

Moreover, the synthesis and characterization of novel compounds with structural similarities have been the subject of computational and theoretical studies. These studies aim to understand the properties and potential applications of these compounds, including their antibacterial activities and their roles in various chemical reactions (Shahana & Yardily, 2020).

Novel Synthesis Approaches

Research on novel synthesis methods for producing compounds with similar structures highlights the ongoing exploration of more efficient and versatile chemical processes. This includes developing new routes for synthesizing benzoxazine derivatives with potential anti-stress oxidative properties, showcasing the broad applicability of these compounds in medicinal chemistry and beyond (Largeron & Fleury, 1998).

Propriétés

IUPAC Name |

(3,4-diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S2/c21-14-13-15(22)19(17(24)12-9-5-2-6-10-12)26-20(13)25-18(14)16(23)11-7-3-1-4-8-11/h1-10H,21-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUORUNXCJNOQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

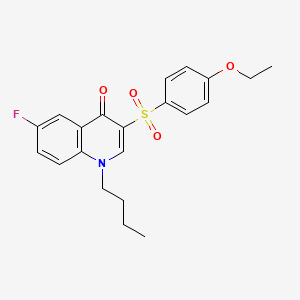

![N-(3-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2766071.png)

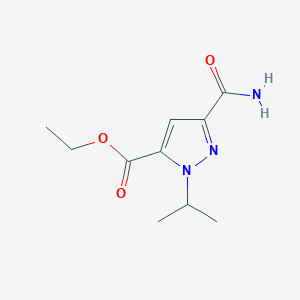

![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)

![N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766090.png)